3-Fluoro-2-(piperazin-1-YL)benzonitrile - 1233026-65-7

3-Fluoro-2-(piperazin-1-YL)benzonitrile

Catalog Number: EVT-1458171
CAS Number: 1233026-65-7
Molecular Formula: C11H12FN3
Molecular Weight: 205.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Acylation: Reacting with acyl chlorides or anhydrides to form amides. [, ]
  • Sulfonylation: Reacting with sulfonyl chlorides to form sulfonamides. [, ]
  • Alkylation: Reacting with alkyl halides to introduce various substituents on the piperazine nitrogen. [, ]
  • Reductive Amination: Reacting with aldehydes or ketones under reducing conditions to form substituted amines. []
Applications
  • Drug Discovery: The molecule possesses several features found in bioactive compounds, such as the piperazine ring and aromatic moieties, making it a potential starting point for developing drugs targeting a variety of diseases. [, , , , , , , , , , , , , , , , , ]
  • Material Science: The presence of both electron-rich and electron-deficient groups in the molecule might impart interesting optical or electronic properties, potentially useful in developing new materials for organic electronics or sensors. [, , ]

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] It exhibited 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel. [] GNE-3500 demonstrated favorable RORc cellular potency, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model. []

5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol

  • Compound Description: This compound serves as a ligand in the synthesis of three new zinc(II) complexes. [] These complexes, [ZnCl2L]·CH3OH, [ZnClL(NCS)]·2CH3OH·0.5H2O, and [ZnL(NCS)2]·CH3OH·H2O (L represents the zwitterionic form of the ligand), were found to exhibit significant antimicrobial activities. []

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

  • Compound Description: This series of benzoxazoles incorporates pharmaceutically advantageous piperazine and fluorine moieties. [] Some compounds within this series exhibit potential anticancer activity. [] Two intermediates in the synthesis of these compounds demonstrate selective cytotoxicity toward A-549 lung carcinoma cells over healthy HepaRG hepatocytes, indicating a selectivity window for anticancer compounds. []

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

  • Compound Description: RG1678 is a potent and selective GlyT1 inhibitor with beneficial effects in schizophrenic patients in a phase II clinical trial. [] It was developed through the optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine class of GlyT1 inhibitors to improve hERG channel selectivity and brain penetration. []

Meta-/para-Alkoxyphenylcarbamic Esters Bearing 4-(4-Fluoro/2-methoxyphenyl)piperazin-1-yl fragment

  • Compound Description: This series of derivatives, containing meta-/para-alkoxyphenylcarbamoyloxy and 4-(4-fluorophenyl/2-methoxyphenyl)piperazin-1-yl moieties, was investigated for in vitro activity against Mycobacterium tuberculosis and other potential pathogenic Mycobacterium strains. [] The molecules demonstrated promising activity against M. tuberculosis and M. kansasii. []

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

  • Compound Description: These derivatives were discovered during chemical space exploration and structure-activity relationship (SAR) studies based on a previously identified HCV entry inhibitor, L0909. [] They exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909. [] Biological studies suggest that their high potency primarily stems from inhibiting the virus entry stage, potentially by targeting the HCV E1 protein. [] Pharmacokinetic studies indicate oral availability and long-lasting plasma concentrations in rats. []

2-(Piperazin-1-yl) quinoline-3-Carbaldehydes

  • Compound Description: This class of compounds serves as a key intermediate for synthesizing various 2-(piperazin-1-yl) quinoline derivatives through reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions, reductive amination, Grignard reactions, and Kabachnik-Field’s reactions. []

5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: These novel benzimidazole derivatives were synthesized and evaluated as urease inhibitors. [] All compounds in this series demonstrated higher urease inhibition activity than the reference standards thiourea and hydroxyurea. [] They also exhibited low cytotoxicity in an MTT assay on the NIH-3T3 cell line. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin, a compound found to have antiparkinsonian activity in vivo. []

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel PET imaging agent designed for visualizing monoacylglycerol lipase (MAGL) in vivo. [] It exhibits reversible binding to MAGL, high uptake in MAGL-enriched brain regions, and favorable pharmacokinetic properties, enabling quantitative assessment of MAGL levels in both rodents and a macaque monkey. []

4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

  • Compound Description: This novel series of amide derivatives was synthesized using N-boc piperazine and diketene as key starting materials. [] The compounds were characterized and evaluated for antimicrobial activities. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It shows high selectivity for PARP1 over PARP2 and other PARP family members. [] It also displays good in vivo efficacy in a BRCA mutant HBCx-17 PDX model, favorable secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species. [] Notably, AZD5305 exhibits reduced effects on human bone marrow progenitor cells in vitro compared to other PARP inhibitors. []

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

  • Compound Description: Compound 26 is a competitive tyrosinase (TYR) inhibitor, significantly more potent than the reference compound kojic acid. [] It exhibits antimelanogenic effects on B16F10 cells without cytotoxicity. [] Docking analysis suggests a specific binding mode within the active site of both Agaricus bisporus TYR and modeled human TYR. []

1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea (Compound 1)

  • Compound Description: Compound 1 emerged from a computational study as a potential competitive inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. [] It displayed favorable docking scores and binding free energies compared to remdesivir triphosphate and adenosine triphosphate, suggesting potential as an antiviral agent. [] Molecular dynamics simulations further supported its candidacy as an RdRp inhibitor. []

1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea (2)

  • Compound Description: This compound was synthesized starting from 2,3-bis(tetradecyloxy)propan-1-amine and characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and ESI/MS analysis. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) and antagonist. [] Its development was aided by crystal structures of novel ligands bound to an ER construct, highlighting the importance of structure-based design. [] AZD9496 demonstrates high oral bioavailability across preclinical species and is currently in phase I clinical trials for treating advanced estrogen receptor-positive breast cancer. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

  • Compound Description: FMPD is a potential novel antipsychotic exhibiting high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors while having lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] It demonstrated efficacy in preclinical models of schizophrenia and bipolar mania with a potentially lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to other antipsychotics. []

N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

  • Compound Description: This series of compounds was synthesized from norfloxacin and evaluated for their antibacterial activity. [] They demonstrated moderate to significant minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. []

2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[ 1,2-a]pyrimidin-4-one Derivatives

  • Compound Description: This series of sulfonamide and carboxamide derivatives was synthesized and evaluated for in vitro antimicrobial activity. [] Some derivatives exhibited potent inhibitory activity against Gram-positive and Gram-negative bacteria. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It increases 2-arachidonoylglycerol levels, leading to CB1 receptor occupancy, and exhibits antinociceptive efficacy in rodent models of inflammatory and neuropathic pain. [] JNJ-42226314 represents a promising therapeutic approach for modulating endocannabinoid signaling in various CNS disorders. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series of benzothiazole–piperazine hybrids were designed as multifunctional ligands for Alzheimer's disease (AD). [] They exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties. []

6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione and 6-fluoro-7-piperazin-1-yl-9-p-fluorophenyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione

  • Compound Description: These two compounds represent a novel class of 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones synthesized via a novel route. [] Key steps include regioselective sulfinyl group displacement, mercapto derivative amination, and intramolecular nucleophilic displacement cyclization. []
  • Compound Description: This series of N-substituted derivatives was synthesized and evaluated for antibacterial activity. [, ] The compounds feature various substitutions on the phenyl and quinoline rings. [, ] They demonstrated comparable antibacterial activity to standard drugs, highlighting their potential as antibacterial agents. [, ]

3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives

  • Compound Description: These novel oxetanyl-quinoline derivatives were synthesized and screened for antimicrobial activity, including against Mycobacterium tuberculosis. [] Several derivatives showed excellent antimycobacterial activity, while others displayed good antibacterial and antifungal activities. [] Importantly, they were found to be non-toxic to Vero cells. [] In silico studies suggest their potential mode of action as ATP synthase inhibitors. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f Phosphate)

  • Compound Description: 10f Phosphate is a novel teraryl oxazolidinone compound exhibiting potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrated improved survival protection in MRSA-infected mice compared to linezolid and showed a favorable safety profile with high oral bioavailability and minimal hERG K(+) channel inhibition. []
  • Compound Description: This study reports the synthesis of Schiff base and thiazolidinone derivatives from 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone. [] These derivatives exhibited significant antibacterial and antifungal activity compared to standard drugs. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces plasma lysophosphatidic acid (LPA) levels and demonstrated efficacy in preclinical models of pulmonary fibrosis. [] GLPG1690 represents a promising therapeutic strategy for targeting the autotaxin/LPA axis in various diseases. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. [] It displays high selectivity for ACAT-1 over ACAT-2 and exhibits good oral absorption. [] K-604 is a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

    • Compound Description: This entry describes a novel crystalline form of (3-cyano -1H- indol-7-yl) - [4- (4-fluoro-phenethyl) piperazin-1-yl] methanone hydrochloride. [] The specific details about this crystalline form are not provided in the abstract.
    • Compound Description: This entry describes novel crystalline forms of (3-cyano -1H- indol-7-yl) - [4- (4-fluoro-phenethyl) piperazin-1-yl] methanone phosphate. [] The specific details about these crystalline forms and their potential advantages are not provided in the abstract.

    Properties

    CAS Number

    1233026-65-7

    Product Name

    3-Fluoro-2-(piperazin-1-YL)benzonitrile

    IUPAC Name

    3-fluoro-2-piperazin-1-ylbenzonitrile

    Molecular Formula

    C11H12FN3

    Molecular Weight

    205.236

    InChI

    InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2

    InChI Key

    BSCQTNZKNNTAGP-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1)C2=C(C=CC=C2F)C#N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.